2,5-Dimethylimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-6-11-8(2)4-3-5-9(11)10-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYLCICXTKMFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210868 | |
| Record name | 2,5-Dimethylimidazo(1,2-a)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-30-3 | |
| Record name | 2,5-Dimethylimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6188-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylimidazo(1,2-a)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylimidazo(1,2-a)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Functionalization Strategies of the Imidazo 1,2 a Pyridine Core
Direct C-H Bond Functionalization
Direct C-H bond functionalization is a highly sought-after strategy that avoids the need for pre-functionalized starting materials, thus simplifying synthetic routes and improving atom economy. nih.gov The imidazo[1,2-a]pyridine core is particularly amenable to such transformations, with the C3 position being an electron-rich and nucleophilic site that is readily attacked by electrophiles or radicals. researchgate.net
A variety of C-H functionalization reactions have been developed, including arylation, sulfonylation, amination, and carbonylation. nih.gov Copper(I)-catalyzed direct arylation at the C3 position with aryl iodides, bromides, and triflates provides an inexpensive alternative to palladium-based systems. acs.org This method uses a simple copper(I) chloride catalyst with a phosphine (B1218219) ligand and a carbonate base to achieve good yields of C-C bond formation. acs.org
Photocatalysis under visible light has also enabled a range of C-H functionalizations, such as trifluoromethylation and aminoalkylation, providing access to diverse derivatives under mild, eco-friendly conditions. mdpi.comnih.gov Furthermore, metal-free electrochemical methods have been established for reactions like C3-sulfonylation, demonstrating the versatility of C-H functionalization strategies. rsc.org These advanced methods pave the way for the rapid and efficient diversification of the imidazo[1,2-a]pyridine scaffold. nih.gov
Formation of Carbon-Carbon Bonds (e.g., C3-Fluoroalkylation)
The introduction of fluoroalkyl groups into the imidazo[1,2-a]pyridine scaffold is of significant interest due to the unique properties these moieties impart on the molecule. mdpi.com Visible-light-mediated methods have proven effective for the C3-fluoroalkylation of imidazo[1,2-a]pyridines. mdpi.com For instance, trifluoromethylation can be achieved using sodium triflinate in the presence of a photoredox catalyst. researchgate.net The reaction proceeds via the formation of a trifluoromethyl radical which then attacks the C3 position of the imidazo[1,2-a]pyridine ring. mdpi.com
Another approach involves the use of polyfluoroalkyl halides. For example, C3-trifluoroethylation has been successfully carried out using 1,1,1-trifluoro-2-iodoethane (B141898) and fac-Ir(ppy)₃ as a photocatalyst. mdpi.com Direct C-H difluoroalkylation has also been reported using bromodifluoromethylaryl ketones under visible light irradiation. mdpi.com While a study noted that 5-methyl-2-phenylimidazo[1,2-a]pyridine (B13677989) was not a suitable substrate for a particular perfluoroalkylation reaction, this highlights the influence of substituents on reactivity. nih.gov
The following table presents examples of C3-fluoroalkylation reactions on the imidazo[1,2-a]pyridine core.
| Reaction | Substrate | Fluoroalkylating Agent | Catalyst/Conditions | Product | Yield (%) |
| Trifluoromethylation | Imidazo[1,2-a]pyridines | Sodium triflinate | Photoredox catalyst, visible light | C3-Trifluoromethylated imidazo[1,2-a]pyridines | - |
| Trifluoroethylation | 2-Arylimidazopyridines | 1,1,1-Trifluoro-2-iodoethane | fac-Ir(ppy)₃, visible light | C3-Trifluoroethylated 2-arylimidazopyridines | Moderate to excellent |
| Difluoroalkylation | Imidazo[1,2-a]pyridines | Bromodifluoromethylaryl ketones | Visible light | C3-Difluoroalkylated imidazo[1,2-a]pyridines | - |
Formation of Carbon-Heteroatom Bonds (e.g., C-S Bond Formation: Thiocyanation, Sulfonylation, Sulfenylation)
The incorporation of sulfur-containing functional groups into the imidazo[1,2-a]pyridine scaffold can lead to compounds with interesting biological activities. nih.govresearchgate.net
Thiocyanation: Visible-light-mediated C3-thiocyanation of imidazo[1,2-a]pyridines has been developed using ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) and eosin (B541160) Y as a photoredox catalyst in an ambient air atmosphere. nih.gov This metal-free approach provides a library of 3-(thiocyanato)imidazo[1,2-a]pyridines in high yields. bas.bg
Sulfonylation: The sulfonyl group is a key pharmacophore, and its introduction into imidazo[1,2-a]pyridines has been achieved through various methods. A visible-light-induced three-component reaction for C3-sulfonylation has been reported using diaryliodonium salts and DABCO-bis(sulfur dioxide) with an organic photoredox catalyst. nih.gov Additionally, an electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines with sodium benzenesulfinates offers a green and atom-economical route to 3-(arylsulfonyl)imidazo[1,2-a]pyridines. rsc.org An iron-catalyzed three-component coupling reaction of imidazo[1,2-a]pyridines, N,N-dimethylacetamide (DMA), and sodium sulfinates has also been developed for the synthesis of sulfonylmethylated imidazo[1,2-a]pyridines. mdpi.com
Sulfenylation: Visible-light-promoted C3-sulfenylation of imidazo[1,2-a]pyridines with thiols has been achieved using rose bengal as a photocatalyst under ambient conditions. nih.gov This method is characterized by its operational simplicity and broad substrate scope. nih.gov
The table below provides an overview of C-S bond formation reactions on the imidazo[1,2-a]pyridine scaffold.
| Reaction | Substrate | Sulfur Source | Catalyst/Conditions | Product | Yield (%) |
| Thiocyanation | Imidazo[1,2-a]pyridines | NH₄SCN | Eosin Y, visible light | 3-(Thiocyanato)imidazo[1,2-a]pyridines | High |
| Sulfonylation | Imidazo[1,2-a]pyridines | Diaryliodonium salts, DABCO·(SO₂)₂ | Organic photoredox catalyst, visible light | C3-Sulfonylated imidazo[1,2-a]pyridines | - |
| Sulfonylation | Imidazo[1,2-a]pyridines | Sodium benzenesulfinates | Electrochemical, metal-free | 3-(Arylsulfonyl)imidazo[1,2-a]pyridines | Up to 94 |
| Sulfenylation | Imidazo[1,2-a]pyridines | Thiols | Rose bengal, visible light | C3-Sulfenylimidazo[1,2-a]pyridines | Good to excellent |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones.
Proposed Reaction Pathways (e.g., Ortoleva-King Type Mechanism, Knoevenagel Condensation)
Ortoleva-King Type Mechanism: The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones often proceeds through a tandem, one-pot process that begins with an Ortoleva-King reaction. nih.gov This reaction involves the formation of a pyridinium (B92312) salt intermediate. A copper(I)-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines is believed to proceed through a catalytic Ortoleva-King reaction. organic-chemistry.org Similarly, nickel/iodine-catalyzed and iron/iodine-catalyzed syntheses of 2-arylimidazo[1,2-a]pyridines are also proposed to follow an Ortoleva-King type protocol. researchgate.netresearchgate.net
Knoevenagel Condensation: The Knoevenagel condensation is another important reaction in the synthesis of imidazo[1,2-a]pyridine derivatives. acs.org It involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org A proposed mechanism for the synthesis of certain benzo nih.govnih.govimidazo[1,2-a]pyridine derivatives involves an initial Knoevenagel condensation followed by intramolecular nucleophilic attack and water elimination. acs.org Catalyst-free Knoevenagel condensations of pyridinecarbaldehydes with active methylene (B1212753) compounds have been reported in a water:ethanol (B145695) mixture at room temperature, offering a green synthetic route. bas.bg
Sustainable and Green Synthesis Methodologies
The development of environmentally benign synthetic methods is a major focus in modern chemistry. For the synthesis of imidazo[1,2-a]pyridines, several green approaches have been reported. These include the use of water as a solvent, microwave irradiation, and catalyst-free conditions. researchgate.netrsc.org
An ultrasound-assisted C-H functionalization of ketones with a KI/tert-butyl hydroperoxide catalytic system in water provides a metal-free and base-free synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org The Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction, is considered a greener alternative for synthesizing imidazo[1,2-a]pyridines. mdpi.com One-pot syntheses using ammonium chloride as a green catalyst have also been developed. mdpi.com Furthermore, electrochemical methods, which use electrons as a traceless reagent, represent a highly atom-economical and green approach to the synthesis of functionalized imidazo[1,2-a]pyridines. rsc.org
Utilization of Biorenewable Feedstocks (e.g., Lignin (B12514952) Derivatives)
The transformation of lignin, a complex aromatic biopolymer and a major component of lignocellulosic biomass, into valuable chemicals is a cornerstone of creating a sustainable chemical industry. Recently, a one-pot strategy has been developed for the synthesis of imidazo[1,2-a]pyridines from lignin β-O-4 model compounds. nih.gov This process involves the cleavage of C-O bonds within the lignin structure, followed by sp3 C-H bond oxidative activation and an intramolecular dehydrative coupling reaction. nih.gov
While the direct synthesis of 2,5-dimethylimidazo[1,2-a]pyridine from lignin has not been explicitly detailed, the existing methodology provides a clear pathway. By utilizing a lignin model compound that yields a 2-carbon fragment upon cleavage and reacting it with 2-amino-5-methylpyridine (B29535), the formation of the 2,5-dimethyl substituted product is theoretically achievable. The general procedure involves heating the lignin model compound with a palladium on carbon (Pd/C) catalyst and sodium borohydride (B1222165) in a toluene-water system, followed by the addition of the aminopyridine, iodine, and ammonium bicarbonate. nih.gov This approach highlights the potential of converting a readily available biopolymer into complex, high-value N-heterocycles. nih.gov
A key aspect of this methodology is the in situ generation of the ketone intermediate from the lignin model compound. For instance, treatment of acetophenone (B1666503) under similar reaction conditions has been shown to produce 2-iodo-1-phenylethanone, which then reacts with 2-aminopyridine (B139424) to form the imidazo[1,2-a]pyridine product in high yield. nih.gov This suggests that a variety of substituted imidazo[1,2-a]pyridines can be accessed by selecting appropriate lignin-derived ketones and substituted aminopyridines.
Table 1: General Conditions for Imidazo[1,2-a]pyridine Synthesis from Lignin Model Compounds
| Parameter | Condition |
| Lignin Model Compound | β-O-4 type |
| Catalyst (Cleavage) | Pd/C |
| Reducing Agent | NaBH4 |
| Solvent (Cleavage) | Toluene/Water |
| Nitrogen Source | 2-Aminopyridine derivative |
| Promoter (Cyclization) | I2 |
| Additive (Cyclization) | NH4HCO3 |
| Temperature | 140 °C |
| Reaction Time | 2 hours (cleavage), 15 hours (cyclization) |
This table represents a generalized procedure based on the synthesis of imidazo[1,2-a]pyridine derivatives from lignin model compounds. nih.gov
Eco-Friendly Catalyst-Free Conditions
The development of synthetic methods that eliminate the need for catalysts, especially those based on heavy metals, is a primary goal of green chemistry. For the synthesis of imidazo[1,2-a]pyridines, several catalyst-free and environmentally benign approaches have been reported.
One highly efficient method involves the direct condensation of α-haloketones with 2-aminopyridines without any added catalyst or solvent. amazonaws.com In a specific example that leads to a dimethyl-substituted product, the reaction of α-chloroacetophenone with 2-amino-5-methylpyridine at 60 °C for 40 minutes afforded the corresponding imidazo[1,2-a]pyridine in 88% yield. amazonaws.com This method is not only efficient but also simplifies the purification process as it avoids contamination by catalysts and solvents. amazonaws.com
The reaction mechanism is proposed to involve the nucleophilic substitution of the halogen by the pyridine (B92270) nitrogen of the 2-aminopyridine, followed by intramolecular cyclization. amazonaws.com The scope of this reaction is broad, accommodating various substituted α-haloketones and 2-aminopyridines. amazonaws.com
Table 2: Catalyst- and Solvent-Free Synthesis of a Dimethyl-Substituted Imidazo[1,2-a]pyridine
| Reactant 1 | Reactant 2 | Temperature (°C) | Time (min) | Yield (%) |
| α-Chloroacetophenone | 2-Amino-5-methylpyridine | 60 | 40 | 88 |
Data extracted from a study on the catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. amazonaws.com
Another innovative and eco-friendly approach is the use of electrochemistry. An electrochemical method for the intermolecular C-N bond formation and cyclization of ketones with 2-aminopyridines has been developed. rsc.org This reaction proceeds in a simple undivided cell using a catalytic amount of hydriodic acid as a redox mediator and ethanol as a low-toxicity solvent. rsc.org This method avoids the use of external oxidants and exhibits high atom economy. rsc.org
Furthermore, multicomponent reactions (MCRs) offer an atom-economical and efficient route to complex molecules in a single step. The Groebke–Blackburn–Bienaymé reaction, a three-component reaction between an aldehyde, an aminopyridine, and an isocyanide, can be performed under catalyst-free conditions or with catalytic amounts of a mild acid like perchloric acid in an environmentally friendly solvent like DMF at room temperature. beilstein-journals.org This approach allows for the introduction of diversity at three positions of the imidazo[1,2-a]pyridine core. beilstein-journals.org
These examples demonstrate a clear trend towards the development of more sustainable synthetic methodologies for the production of this compound and its derivatives, moving away from traditional methods that often rely on harsh conditions and hazardous materials.
Structure Activity Relationship Sar Studies of 2,5 Dimethylimidazo 1,2 a Pyridine Derivatives
Influence of Substitution Patterns on Biological Activity Profiles
The biological activity of 2,5-dimethylimidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of various substituents. Extensive research, particularly in the field of antitubercular agents, has shed light on these relationships. A notable example is the investigation of a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which are closely related to the 2,5-dimethyl scaffold and provide valuable SAR insights.
In a key study, a series of these carboxamides demonstrated potent activity against Mycobacterium tuberculosis (Mtb). nih.govacs.org The core structure consists of the 2,7-dimethylimidazo[1,2-a]pyridine (B1295337) nucleus with a carboxamide group at the 3-position. The variation in this series was primarily in the substituent attached to the carboxamide nitrogen.
For instance, the antitubercular activity was found to be sensitive to the nature of the R group in the N-substituted-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides. The data from these studies highlight that small, lipophilic groups can be well-tolerated and, in some cases, enhance activity.
A study on 3-[(4-Chlorophenyl)diazenyl]-2,5-dimethylimidazo[1,2-a]pyridine and its isomers (with methyl groups at positions 7 and 8) revealed that the position of the methyl group on the imidazo[1,2-a]pyridine (B132010) ring influences the anticancer activity. These compounds were shown to inhibit the AKT/mTOR pathway and induce apoptosis in melanoma and cervical cancer cells.
Table 1: Antitubercular Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Analogs
| Compound | R Group on Carboxamide | MIC90 against Mtb (μM) |
|---|---|---|
| 1 | Benzyl | ≤ 1 |
| 2 | 4-Fluorobenzyl | ≤ 1 |
| 3 | Cyclohexylmethyl | ≤ 1 |
| 4 | 2-Phenylethyl | ≤ 1 |
| 5 | 3-Phenylpropyl | > 1 |
| 6 | 4-Chlorobenzyl | ≤ 1 |
| 7 | 2,4-Dichlorobenzyl | ≤ 1 |
| 8 | 4-Methoxybenzyl | ≤ 1 |
| 9 | 1-Naphthylmethyl | > 1 |
Data sourced from studies on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides. nih.govacs.org
Elucidation of Key Pharmacophoric Features and their Impact on Target Interactions
Pharmacophore modeling is a crucial tool for understanding the essential structural features required for a molecule to interact with a specific biological target. For the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) class of antitubercular agents, computational studies have identified a common pharmacophore hypothesis. openpharmaceuticalsciencesjournal.com
This model typically consists of several key features:
Aromatic Rings: The imidazo[1,2-a]pyridine core and an aromatic ring on the side chain are often crucial for establishing π-π stacking or hydrophobic interactions within the target's binding pocket.
Hydrogen Bond Acceptors and Donors: The carboxamide linkage is a critical pharmacophoric element, with the carbonyl oxygen acting as a hydrogen bond acceptor and the amide N-H group as a hydrogen bond donor. These interactions are vital for anchoring the molecule in the active site of the target enzyme.
Hydrophobic Centers: The methyl groups on the imidazo[1,2-a]pyridine ring and other aliphatic or aromatic moieties contribute to the hydrophobic interactions that stabilize the ligand-target complex.
A study focusing on imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents generated a five-featured pharmacophore hypothesis (HHPRR) which included two hydrophobic features, two aromatic rings, and one positive ionizable feature. openpharmaceuticalsciencesjournal.com The imidazo[1,2-a]pyridine core itself is essential, with the bridgehead nitrogen being a key feature for maintaining biological activity.
Scaffold Hopping Strategies and Analog Design for Enhanced Biological Potency
Scaffold hopping is a powerful strategy in medicinal chemistry used to design new drug candidates by replacing the core molecular framework of a known active compound with a different, isosteric scaffold. This approach can lead to compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetics.
While specific scaffold hopping examples for the this compound core are not extensively documented, the broader imidazo[1,2-a]pyridine class has been the subject of such strategies. For example, in the quest for new antitubercular agents, researchers have explored replacing the imidazo[1,2-a]pyridine scaffold with other bicyclic systems to identify new molecules that target the QcrB complex, a key component in the electron transport chain of Mycobacterium tuberculosis. rsc.org
The design of analogs based on the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide scaffold has led to the development of compounds with improved activity. For instance, the initial hit, an ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, had weak antitubercular activity. nih.gov By converting the ester to a series of carboxamides, researchers were able to significantly enhance the potency against various strains of M. tuberculosis. nih.govacs.org This demonstrates a successful analog design strategy focused on modifying a key functional group to improve target engagement.
Correlation between Structural Modifications and Selective Biological Action
Achieving selective biological action is a primary goal in drug design to minimize off-target effects. For this compound derivatives, structural modifications have been shown to correlate with selective activity.
Furthermore, studies on other imidazo[1,2-a]pyridine derivatives have highlighted how substitutions can modulate selectivity. For instance, in a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, the substitution pattern on the phenoxy ring was critical for potent and selective anti-TB activity. rsc.org
The anticancer agent 3-[(4-Chlorophenyl)diazenyl]-2,5-dimethylimidazo[1,2-a]pyridine and its isomers showed differential activity against various cancer cell lines, indicating that the placement of the methyl group on the pyridine (B92270) ring can influence the selectivity profile.
Biological Activity and Mechanistic Characterization of 2,5 Dimethylimidazo 1,2 a Pyridine Analogs in in Vitro and Preclinical in Vivo Models
Antimicrobial Research Endeavors
The imidazo[1,2-a]pyridine (B132010) scaffold is a significant area of interest in medicinal chemistry due to its wide range of pharmacological activities. nih.gov Analogs of 2,5-dimethylimidazo[1,2-a]pyridine have been the subject of extensive research for their potential as antimicrobial agents. These compounds have demonstrated a broad spectrum of activity, including antibacterial, antifungal, and antiviral properties. nih.gov
Antibacterial Activity
Several imidazo[1,2-a]pyridine analogs have shown significant promise as antituberculosis agents, with notable activity against drug-resistant strains of Mycobacterium tuberculosis. nih.gov For instance, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have been identified as a potent class of anti-TB agents with excellent selective potency against multi-drug resistant (MDR) and extensively drug-resistant (XDR) TB strains. acs.org Some of these compounds exhibited minimum inhibitory concentration (MIC) values of ≤1 μM against various tuberculosis strains. acs.org
Furthermore, a series of novel imidazo[1,2-a]pyridine amide-cinnamamide hybrids were designed and evaluated for their antimycobacterial activity. mdpi.com Although generally less potent than reference drugs, specific hybrids like 2,6-dimethylimidazo[1,2-a]pyridine (B2763464) amide-cinnamamide hybrids showed promising activity with MICs of 4 μg/mL, suggesting they could be valuable starting points for developing new treatments against MDR-TB. mdpi.com The mechanism of action for some imidazo[1,2-a]pyridines has been identified as the inhibition of QcrB, a component of the electron transport chain essential for energy production in M. tuberculosis. nih.gov
Imidazo[1,2-a]pyridine derivatives have also been investigated for their broader antibacterial activity. For example, 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines have been shown to be dual inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. These compounds displayed MICs ranging from 0.06 to 64 μg/mL against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
In another study, newly synthesized pyridine (B92270) imidazo[2,1-b]-1,3,4-thiadiazole derivatives were evaluated for their antimicrobial activity against a panel of bacteria. core.ac.uk Several compounds in this series demonstrated good antimicrobial activity against both Gram-positive (Bacillus pumilus, Staphylococcus aureus) and Gram-negative (Vibrio cholera, Escherichia coli, Proteus mirabilis, Pseudomonas aeruginosa) bacteria. core.ac.uk Specifically, one compound showed maximum activity against B. pumilus (95.1%), P. aeruginosa (94.6%), and V. cholera (91.0%) compared to the standard drug ampicillin. core.ac.uk
Additionally, 2-methylimidazolium pyridine-2,5-dicarboxylato zinc(II) dihydrate has demonstrated better activity against Escherichia coli than Staphylococcus aureus. researchgate.net
Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyridine Analogs
| Compound Class | Target Organism(s) | Reported Activity (MIC) | Mechanism of Action |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis (MDR & XDR strains) | ≤1 μM | Not specified |
| 2,6-dimethylimidazo[1,2-a]pyridine amide-cinnamamide hybrids | Mycobacterium tuberculosis H37Rv | 4 μg/mL | Not specified |
| 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines | Gram-positive bacteria (including MRSA) | 0.06-64 μg/mL | Inhibition of DNA gyrase and topoisomerase IV |
| Pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives | Gram-positive and Gram-negative bacteria | Variable, with some showing high percentage of inhibition | Not specified |
| 2-methylimidazolium pyridine-2,5-dicarboxylato zinc(II) dihydrate | Escherichia coli, Staphylococcus aureus | Better activity against E. coli | Not specified |
Antifungal Activity
The antifungal potential of imidazo[1,2-a]pyridine analogs has also been explored. A study focused on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) derivatives revealed their efficacy against a panel of human pathogenic Candida species. nih.gov One particular compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), demonstrated very strong inhibitory activity with MIC values as low as 0.016 mg/mL against the tested Candida species. nih.gov
Furthermore, pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives were tested against Candida albicans, with some compounds exhibiting good antifungal activity when compared to the standard drug amphotericin B. core.ac.uk Another study involving a 2-methylimidazolium pyridine-2,5-dicarboxylato zinc(II) dihydrate complex showed it to be active against Candida albicans. researchgate.net
Table 2: Antifungal Activity of Selected Imidazo[1,2-a]pyridine Analogs
| Compound Class | Target Organism(s) | Reported Activity (MIC) |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives | Candida species | As low as 0.016 mg/mL |
| Pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives | Candida albicans | Good activity compared to amphotericin B |
| 2-methylimidazolium pyridine-2,5-dicarboxylato zinc(II) dihydrate | Candida albicans | Active |
Antiviral Activity (e.g., SARS-CoV-2 Protein Interaction, anti-HIV properties)
Research into the antiviral properties of imidazo[1,2-a]pyridine analogs has gained momentum, particularly in the context of the COVID-19 pandemic. While direct studies on this compound and its analogs against SARS-CoV-2 are emerging, related pyridine-containing structures have been investigated. For instance, a derivative of epoxybenzooxocinopyridine demonstrated antiviral activity against SARS-CoV-2, inhibiting its replication with a half-maximal effective concentration (EC50) of 2.23 μg/μL. nih.gov
In the realm of anti-HIV research, while specific data on this compound is limited in the provided results, the broader class of imidazopyridines has been recognized for its diverse biological activities, which includes antiviral properties. nih.gov Drug repurposing studies have evaluated various antiretrovirals against SARS-CoV-2, with some showing in vitro antiviral effects. nih.gov This suggests that the core structures of antiviral compounds, including those with pyridine moieties, are of interest for broader antiviral applications.
Anti-Inflammatory Investigations
The imidazo[1,2-a]pyridine scaffold is also recognized for its anti-inflammatory properties. nih.govnih.gov Studies have shown that these compounds can modulate key inflammatory pathways. For example, a novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine -3-amine (MIA), was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov Molecular docking studies indicated that this compound binds to the NF-κB p50 subunit. nih.gov
Another study on imidazo[1,2-a]pyridine carboxylic acid derivatives demonstrated their potential for both acute and chronic anti-inflammatory activity. researchgate.net One of the derivatives, 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid, was found to preferentially inhibit COX-2, a key enzyme in the inflammatory process. researchgate.net This compound was more efficient at inhibiting carrageenan-induced edema than the standard anti-inflammatory drug indomethacin (B1671933). researchgate.net
Table 3: Anti-Inflammatory Activity of Selected Imidazo[1,2-a]pyridine Analogs
| Compound | Model | Key Findings | Mechanism of Action |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine -3-amine (MIA) | Breast and ovarian cancer cell lines | Exerted anti-inflammatory effects | Modulation of STAT3/NF-κB/iNOS/COX-2 pathway; binds to NF-κB p50 subunit |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | In vivo (carrageenan-induced edema) and in vitro (COX inhibition) | More efficient than indomethacin in reducing edema; preferentially inhibited COX-2 | Inhibition of COX-2 |
Anticancer Research Applications
Recent research has highlighted the potential of this compound analogs as promising candidates in the field of oncology. These compounds have been investigated for their ability to inhibit cancer cell growth through various mechanisms, including the disruption of cell proliferation, induction of programmed cell death (apoptosis), and modulation of key cellular signaling pathways that are often dysregulated in cancer.
Mechanisms of Cell Proliferation Inhibition
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, a novel series of imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives were synthesized and evaluated for their anticancer activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Several of these compounds exhibited potent inhibitory activity, with IC50 values indicating a significant reduction in cell viability. researchgate.net Specifically, compound 9d from this series was found to be more potent than the standard anticancer drug cisplatin (B142131) against both cell lines. researchgate.net Another study reported on selenylated imidazo[1,2-a]pyridines that effectively inhibited the proliferation of breast cancer cells. nih.gov Furthermore, a study on non-small cell lung cancer (NSCLC) revealed that certain imidazo[1,2-a]pyridine derivatives could markedly induce cytotoxicity in A549 lung cancer cells. nih.gov
The following table summarizes the cytotoxic activity of selected imidazo[1,2-a]pyridine analogs against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| 9b | HeLa | - | researchgate.net |
| 9c | HeLa | - | researchgate.net |
| 9d | HeLa | 10.89 | researchgate.net |
| 9f | HeLa | - | researchgate.net |
| 9j | HeLa | - | researchgate.net |
| 9d | MCF-7 | 2.35 | researchgate.net |
| Cisplatin (standard) | HeLa | - | researchgate.net |
| Cisplatin (standard) | MCF-7 | - | researchgate.net |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Apoptosis Induction Pathways (e.g., p53-mediated mechanisms)
A key mechanism through which imidazo[1,2-a]pyridine analogs exert their anticancer effects is by inducing apoptosis, or programmed cell death. Several studies have elucidated the molecular pathways involved in this process. For example, a novel imidazo[1,2-a]pyridine compound, La23 , was shown to suppress the growth of HeLa cells by inducing apoptosis through a p53/Bax-mediated mitochondrial pathway. nih.govdntb.gov.ua Treatment with La23 led to an increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. nih.govdntb.gov.ua
Similarly, other imidazo[1,2-a]pyridine derivatives have been found to induce apoptosis by increasing the levels of p53 and p21, a cell cycle inhibitor. researchgate.net In a study on melanoma and cervical cancer cells, compound 6 , a 2,7-dimethylimidazo[1,2-a]pyridine (B1295337) derivative, was found to induce intrinsic apoptosis. nih.gov Furthermore, silencing of the p53 gene in melanoma cells reduced the apoptosis induced by this compound, suggesting a partial dependence on the p53 pathway. researchgate.net Another study on non-small cell lung cancer cells demonstrated that imidazo[1,2-a]pyridine derivatives could induce ROS-mediated apoptosis by increasing the expression of pro-apoptotic proteins like BAX and BAK1. nih.gov The induction of apoptosis by these compounds is often confirmed by observing characteristic cellular changes such as fragmented nuclei. waocp.org
Modulation of Cellular Signaling Pathways (e.g., AKT/mTOR, PI3Kα)
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. nih.govbio-connect.nl Imidazo[1,2-a]pyridine derivatives have emerged as potent modulators of this pathway. For instance, a series of these compounds were designed as dual inhibitors of PI3Kα and mTOR. nih.govnih.gov One particular derivative, 15a , demonstrated excellent kinase selectivity and significantly inhibited tumor growth in xenograft models. nih.govnih.gov
A study involving 3-[(4-Chlorophenyl)diazenyl]-2,5-dimethylimidazo[1,2-a]pyridine (compound 7 ) investigated its effects on melanoma and cervical cancer cells. nih.gov This compound was shown to inhibit the AKT/mTOR pathway. nih.gov The inhibition of this pathway was evidenced by a decrease in the phosphorylation of Akt and its downstream target, p70S6K. sci-hub.cat Another imidazo[1,2-a]pyridine derivative with a bioisosteric 1,2,4-oxadiazole (B8745197) substituent exhibited potent PI3Kα inhibition with an IC50 of 2 nM. nih.gov
The table below highlights the inhibitory activity of a selected imidazo[1,2-a]pyridine analog on key kinases in the PI3K/mTOR pathway.
| Compound | Target Kinase | IC50 (nM) | Source |
| Imidazo[1,2-a]pyridine derivative | PI3Kα | 2 | nih.gov |
| 15a | PI3K/mTOR | - | nih.govnih.gov |
| 7 | AKT/mTOR | - | nih.gov |
Anti-Parasitic Studies
In addition to their anticancer properties, imidazo[1,2-a]pyridine analogs have been explored for their potential to combat parasitic diseases, including malaria and leishmaniasis.
Antimalarial Activity (e.g., inhibition of β-hematin formation)
The detoxification of heme into hemozoin (β-hematin) is a crucial process for the survival of the malaria parasite, Plasmodium falciparum, within red blood cells, making it an attractive target for antimalarial drugs. Several pyridine-containing compounds have shown promise as antimalarial agents by inhibiting this process. bohrium.comnih.gov While specific studies on this compound are limited, research on the broader class of imidazo[1,2-a]pyridines and related structures suggests potential in this area. For example, some pyridine derivatives have demonstrated significant in vivo antimalarial activity against Plasmodium berghei and in vitro activity against chloroquine-resistant P. falciparum strains. bohrium.com The mechanism of action for some of these compounds is believed to involve the inhibition of β-hematin formation. nih.gov
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of new antileishmanial drugs. nih.govresearchgate.net Various derivatives have shown activity against different Leishmania species. For instance, a series of 2,3-diarylimidazo[1,2-a]pyridines were evaluated for their activity against Leishmania major, with one of the most potent analogs displaying an IC50 value of 4 µM against the amastigote stage of the parasite. nih.gov Another study on imidazo-[1,2-a]-pyridine fused triazole analogues identified several compounds with significant antileishmanial activity against L. major. nih.govrsc.org
A collaborative virtual screening effort successfully expanded a hit series of imidazo[1,2-a]pyridines for visceral leishmaniasis, improving both antiparasitic activity and selectivity. nih.govresearchgate.net These studies highlight the therapeutic potential of the imidazo[1,2-a]pyridine core in developing novel treatments for leishmaniasis.
The following table presents the antileishmanial activity of selected imidazo[1,2-a]pyridine analogs.
| Compound | Leishmania Species | Activity (IC50 µM) | Source |
| 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine | L. major (amastigotes) | 4 | nih.gov |
| Compound F (diarylimidazo-[1,2-a]-pyridine) | L. major (promastigotes) | 4.0 | nih.gov |
| Compound A (imidazo-[1,2-a]-pyridine based) | L. donovani (promastigotes) | 1.8 | rsc.org |
| Compound 10d (imidazo-[1,2-a]-pyridine-3-carboxamide-triazole hybrid) | L. major | Significant | nih.gov |
Neuroprotective and Anxiolytic Investigations
While specific neuroprotective studies on this compound are not extensively detailed in the provided literature, investigations into related imidazo[1,2-a]pyridine derivatives have revealed significant anxiolytic and sedative properties.
In a study evaluating several imidazo[1,2-a]pyridine derivatives, three nitrosated compounds (L-1, L-2, L-3) and one thiosemicarbazone derivative (L-4) were tested for anti-anxiety and sedative effects. dntb.gov.ua Using the elevated plus maze, a standard behavioral test for anxiety, compounds L-2 and L-3 increased the time spent in the open arms, which is indicative of an anxiolytic-like effect. dntb.gov.ua In the burying behavior test, compounds L-1, L-2, and L-3 all produced a notable decrease in cumulative burying, further supporting an anti-anxiety profile. dntb.gov.ua All tested compounds also demonstrated a clear sedative effect. dntb.gov.ua
Another study focused on (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones as potential nonsedative anxiolytics. nih.gov Several compounds in this series were found to be as potent as the reference drug chlordiazepoxide in animal models predictive of anxiolytic effects, but with the added benefit of having reduced sedative and muscle-relaxant side effects. nih.gov
Table 1: Anxiolytic-Like Activity of Imidazo[1,2-a]pyridine Derivatives Data sourced from behavioral studies in mice.
| Compound/Derivative Class | Test Model | Observed Effect | Reference |
| Nitrosated Imidazo[1,2-a]pyridines (L-2, L-3) | Elevated Plus Maze | Increased time in open arms | dntb.gov.ua |
| Nitrosated Imidazo[1,2-a]pyridines (L-1, L-2, L-3) | Burying Behavior Test | Reduction in cumulative burying behavior | dntb.gov.ua |
| (Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones | Animal Models | Anxiolytic effects equipotent to chlordiazepoxide | nih.gov |
Enzyme Inhibition Studies (General)
Imidazo[1,2-a]pyridine analogs have been identified as inhibitors of various enzymes critical to the pathophysiology of several diseases.
A series of 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines were shown to be dual inhibitors of the bacterial enzymes DNA gyrase and topoisomerase IV , both of which are essential for bacterial DNA replication. nih.govebi.ac.uk In another context, functionalized 3-amino-imidazo[1,2-a]pyridines were identified as a novel class of drug-like inhibitors of Mycobacterium tuberculosisglutamine synthetase . nih.gov One compound from this series proved to be significantly more potent than previously known inhibitors of this enzyme. nih.gov
Furthermore, research into cancer therapeutics has shown that certain imidazo[1,2-a]pyridine derivatives can inhibit cyclin-dependent kinases (CDKs) , such as CDK1/CycB and CDK2/CycA, which are key regulators of the cell cycle. researchgate.net Other studies have identified imidazo (B10784944) nih.govplos.orgnih.govtriazolo[1,5-a]pyridin-6-yl)imidazoles as potent inhibitors of TGF-β type I receptor kinase (ALK5) and p38α MAP kinase , which are involved in cell growth, differentiation, and inflammatory responses. nih.gov
In Vitro Mechanistic Profiling
In vitro studies have successfully identified specific molecular targets for various imidazo[1,2-a]pyridine analogs.
DNA Gyrase B: A primary target for the antibacterial activity of this class of compounds is the ATPase domain of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.govebi.ac.uk Dual inhibitors based on a 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridine template have demonstrated potent activity against these enzymes. nih.gov
QcrB: For anti-tuberculosis activity, a key molecular target identified is QcrB, the b subunit of the electron transport ubiquinol (B23937) cytochrome c reductase. nih.govrsc.org This enzyme is a component of the electron transport chain. Spontaneous resistant mutants of M. bovis BCG against imidazo[1,2-a]pyridine inhibitors showed a single nucleotide polymorphism in the qcrB gene. nih.gov Over-expression of QcrB in M. bovis BCG led to a significant increase in the minimum inhibitory concentration (MIC) of the compounds, confirming it as the target. nih.gov
ACE2 and Spike Protein: While small-molecule inhibitors (SMIs) of the protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) have been identified, the available research does not explicitly link the most promising of these SMIs, such as DRI-C23041, to the imidazo[1,2-a]pyridine scaffold. nih.govnih.govdntb.gov.ua These SMIs block the first step of viral entry into host cells. nih.govmdpi.com
The binding of imidazo[1,2-a]pyridine analogs to their molecular targets leads to the modulation of critical biochemical pathways.
Oxidative Phosphorylation (OxPhos): By inhibiting QcrB, certain imidazo[1,2-a]pyridine-3-carboxamides disrupt the electron transport chain, a key part of the OxPhos pathway. rsc.orgnih.gov This pathway is essential for generating adenosine (B11128) triphosphate (ATP), and its disruption interferes with the energy homeostasis of M. tuberculosis, leading to bacterial cell death. rsc.orgnih.gov
DNA Damage and Mitochondrial Function: Chemical-genetic profiling in yeast revealed that subtle structural changes in the imidazo-pyridine scaffold can dramatically alter their mechanism of action. One imidazo[1,2-a]pyridine compound was found to disrupt mitochondrial function and electron transport, while a closely related imidazo[1,2-a]pyrimidine (B1208166) acted as a DNA poison, inducing DNA damage. nih.gov These findings suggest that different analogs can target distinct and fundamental cellular pathways. nih.gov
Inflammatory and Cell Survival Pathways: A novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov Other research on imidazo[1,5-a]pyridine-benzimidazole hybrids demonstrated inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation. rsc.org
In Vivo Efficacy Studies in Preclinical Models
The in vitro promise of imidazo[1,2-a]pyridine analogs, particularly as anti-tuberculosis agents, has been validated in preclinical in vivo models.
In a mouse model of M. tuberculosis infection, the derivative N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (ND-09759) was evaluated for its therapeutic efficacy. nih.govplos.org Treatment with ND-09759 resulted in a significant decrease in the bacterial burden in both the lungs and spleens of infected mice compared to untreated controls. nih.govplos.org The efficacy of ND-09759 was found to be comparable to that of the first-line anti-TB drugs isoniazid (B1672263) (INH) and rifampicin (B610482) (RMP). nih.govplos.org Furthermore, histopathological analysis showed that mice treated with this compound had significantly reduced lung inflammation. nih.govplos.org An acute murine model of TB also established the bacteriostatic activity of another series of imidazo[1,2-a]pyridine inhibitors. nih.gov
Table 2: Efficacy of Imidazo[1,2-a]pyridine Analog ND-09759 in a Mouse Tuberculosis Model Data reflects bacterial load (Log10 CFU) in lungs after 4 weeks of treatment.
| Treatment Group | Mean Log10 CFU in Lungs | Reduction vs. Untreated (Log10) | Reference |
| Untreated | ~6.5 | N/A | nih.gov |
| ND-09759 | ~4.0 | ~2.5 | nih.gov |
| Isoniazid (INH) | ~4.0 | ~2.5 | nih.gov |
| Rifampicin (RMP) | ~4.2 | ~2.3 | nih.gov |
Histopathological Analysis of Tissue Responses
In preclinical in vivo models, the evaluation of tissue morphology following the administration of imidazo[1,2-a]pyridine analogs is a critical step in characterizing their biological profile. A key study conducted by Rojas-Ochoa and colleagues in 2022 provides the most comprehensive data to date on the histopathological effects of a series of 2,3-substituted imidazo[1,2-a]pyridines. nih.govnih.govresearchgate.netscispace.com This research, while not specifically focused on this compound, offers valuable insights into the potential tissue responses to this class of compounds. The study involved acute and subacute toxicity testing in mice, with subsequent histopathological examination of the liver and kidneys. nih.govnih.govresearchgate.net
The primary findings from this toxicological evaluation indicated that the tested imidazo[1,2-a]pyridine derivatives were generally well-tolerated, with no significant signs of hepatic or renal toxicity being observed. nih.govresearchgate.net The histopathological changes that were noted were often subtle and, in some cases, attributable to the vehicle used for administration rather than the direct action of the compounds themselves. nih.govresearchgate.net
A detailed examination of the liver tissue in the treated mice revealed some alterations. For instance, some of the compounds were associated with off-target effects, though these did not translate into overt organ damage. nih.govresearchgate.net The researchers employed chemometric methods to analyze the data, which helped to distinguish between compound-specific effects and those caused by the vehicle. nih.govnih.govresearchgate.net
It is important to note that the study by Rojas-Ochoa et al. (2022) focused on imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. nih.govnih.govresearchgate.netscispace.com The specific substitutions at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine core influenced the observed biological activities and toxicological profiles. nih.gov
The following table summarizes the key aspects of the preclinical toxicology study that included histopathological analysis:
| Study Parameter | Details |
| Compound Class | 2,3-substituted imidazo[1,2-a]pyridines |
| Animal Model | Mice |
| Tissues Analyzed | Liver, Kidneys |
| Key Findings | No significant signs of hepatic or renal toxicity. Observed changes were often related to off-target or vehicle effects. |
| Primary Reference | Rojas-Ochoa et al., 2022 |
While this study provides a foundational understanding of the histopathological effects of some imidazo[1,2-a]pyridine analogs, further research is necessary to specifically delineate the tissue responses to this compound and its closer analogs. Such studies would be crucial in determining the safety and tolerability profile of this specific subclass of compounds for potential therapeutic development.
Computational Chemistry and Molecular Modeling Applications for 2,5 Dimethylimidazo 1,2 a Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 2,5-dimethylimidazo[1,2-a]pyridine at the molecular level.
Density Functional Theory (DFT) Methodologies
Density Functional Theory (DFT) has become a prominent method for studying the structural and spectral properties of organic compounds, including the imidazo[1,2-a]pyridine (B132010) scaffold. nih.gov DFT calculations allow for the investigation of global and local chemical reactivity parameters. nih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.commdpi.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates higher reactivity. irjweb.commdpi.com This energy gap is also used to understand intramolecular charge transfer and has been linked to the bioactivity of molecules. irjweb.comresearchgate.net For imidazo[1,2-a]pyridine derivatives, FMO analysis helps in understanding their electronic transitions and reactivity. nih.govresearchgate.net The spatial distribution of HOMO and LUMO orbitals reveals the electron-donating and electron-accepting regions of the molecule, respectively. researchgate.netnih.gov
Table 1: Frontier Molecular Orbital (FMO) Data for Imidazole (B134444) Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | 6.2967 |
| ELUMO | 1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Data derived from a study on an imidazole derivative, illustrating the typical values obtained from FMO analysis. irjweb.com
Molecular Electrostatic Potential (MEP) maps are three-dimensional diagrams that illustrate the charge distribution within a molecule, providing insights into its size, shape, and regions of varying electron density. libretexts.org These maps are invaluable for predicting how molecules will interact with one another. libretexts.org In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), susceptible to nucleophilic attack. researchgate.netresearchgate.net
MEP analysis is a crucial tool for identifying the reactive sites of a molecule. irjweb.com For derivatives of the imidazo[1,2-a]pyridine scaffold, MEP maps can reveal the electrophilic and nucleophilic centers, which is essential for understanding their chemical behavior and potential interactions with biological targets. nih.gov The visual representation of charge distribution helps in understanding the electrostatic complementarity between a ligand and its receptor. scispace.com
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include:
Chemical Potential (μ): Represents the tendency of electrons to escape from an equilibrium state. More reactive molecules generally have a higher chemical potential. nih.gov
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. irjweb.commdpi.com Conversely, a "soft" molecule has a small gap and is more reactive. irjweb.commdpi.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov
These parameters are calculated using the energies of the HOMO and LUMO and are instrumental in predicting the chemical behavior of compounds. nih.govresearchgate.net
Table 2: Global Reactivity Descriptors for an Imidazole Derivative
| Descriptor | Definition | Significance |
|---|---|---|
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape. nih.gov |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. irjweb.com |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies electron-accepting capability. nih.gov |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wikipedia.orgwiley-vch.de This approach allows for the definition of atoms and the chemical bonds that connect them based on the topology of the electron density. wikipedia.org QTAIM can identify bond critical points, which are indicative of a chemical bond, and characterize the nature of these bonds. wiley-vch.de
Reduced Density Gradient (RDG) analysis is another technique used to visualize and understand non-covalent interactions within and between molecules. It helps in identifying weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsions.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.comnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of potential inhibitors. researchgate.netnih.gov
For the imidazo[1,2-a]pyridine scaffold, molecular docking studies have been employed to investigate the binding affinities and interaction modes with various biological targets. researchgate.netnih.govresearchgate.netrsc.org These simulations can identify key amino acid residues in the active site of a protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other forces. mdpi.comresearchgate.net The results of docking studies are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. mdpi.comresearchgate.net These computational predictions are crucial for guiding the design and synthesis of new derivatives with improved pharmacological profiles. nih.govnih.gov
Protein-Ligand Interaction Analysis
The analysis of how a ligand, such as a derivative of this compound, interacts with a target protein is fundamental to understanding its mechanism of action. Computational techniques allow for the detailed examination of binding affinities, hydrogen bonding, and hydrophobic interactions.
Molecular docking studies are frequently employed to predict the binding mode and affinity of imidazo[1,2-a]pyridine derivatives to various protein targets. For instance, docking experiments have shown that these compounds can fit into the active sites of proteins, forming key interactions with specific amino acid residues. These interactions often include hydrogen bonds, which are critical for the stability of the protein-ligand complex, and hydrophobic interactions, which also contribute significantly to binding affinity. The visualization of these interactions is often achieved using software like PyMOL, which allows for a detailed 3D representation of the binding pocket and the ligand's orientation within it. nih.govyoutube.comyoutube.com
Target Protein Interaction Prediction
A significant application of computational modeling is the prediction of which proteins a compound is likely to interact with. This is particularly valuable in drug discovery for identifying potential therapeutic targets and understanding off-target effects.
Cancer-Related Proteins: Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their potential as anticancer agents. rsc.orgnih.govwaocp.orgresearchgate.net Computational studies have predicted interactions with various cancer-related proteins. For example, molecular docking has been used to assess the binding of these compounds to the NF-κB p50 subunit, a key protein in inflammatory and cancer pathways. nih.gov These studies help in understanding how modifications to the imidazo[1,2-a]pyridine core can enhance binding and inhibitory activity against cancer cell proliferation. nih.govwaocp.org
Microbial Enzymes: The imidazo[1,2-a]pyridine scaffold has also shown promise as a source of new antimicrobial agents. nih.govnih.gov Computational methods have been used to predict their interactions with microbial enzymes that are essential for bacterial survival. For instance, these compounds have been evaluated as potential inhibitors of DNA gyrase and topoisomerase IV, which are crucial bacterial enzymes. nih.gov
SARS-CoV-2 Proteins: In the context of the COVID-19 pandemic, computational screening has been utilized to identify potential inhibitors of SARS-CoV-2 proteins. The physical interactions between the virus and human proteins are fundamental to the viral life cycle. nih.govnih.gov Imidazo[1,2-a]pyrimidine (B1208166) derivatives, a related class of compounds, have been studied for their potential to block the entry of SARS-CoV-2 into human cells by targeting the human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein. nih.gov Molecular docking studies have shown that these compounds can exhibit strong binding affinities to these key proteins. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic picture of protein-ligand interactions over time. These simulations can reveal the stability of the predicted binding poses from molecular docking and provide insights into the conformational changes that may occur upon ligand binding. For example, MD simulations have been used to study the stability of a docked complex between an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogue and its target protein, pantothenate synthase, over a period of 1.2 nanoseconds. openpharmaceuticalsciencesjournal.comresearchgate.net The root mean square deviation (RMSD) of the protein's backbone atoms is often analyzed to assess the stability of the complex during the simulation. openpharmaceuticalsciencesjournal.com
In Silico Pharmacokinetic Profiling and Drug-Likeness Prediction
Beyond predicting biological activity, computational methods are crucial for evaluating the pharmacokinetic properties and drug-likeness of a compound. These predictions help to identify candidates with a higher probability of success in later stages of drug development.
In silico tools like the SwissADME server and pkCSM are used to predict various Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.gov These predictions include parameters such as lipophilicity (Log P), water solubility, and potential for oral bioavailability. nih.gov The "drug-likeness" of a compound is often assessed based on rules like Lipinski's rule of five, which provides a set of guidelines for the physicochemical properties of a potential oral drug. nih.gov The evaluation of these properties is an essential step in identifying imidazo[1,2-a]pyridine derivatives with favorable pharmacokinetic profiles. nih.govacs.org
Interactive Table of Predicted Properties for Imidazo[1,2-a]pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (predicted) |
| This compound | C9H10N2 | 146.19 | 2.6 uni.lu |
| 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine | C9H9BrN2 | 225.08 | Not Available |
This table showcases some of the basic physicochemical properties of this compound and a related derivative.
Broader Research and Development Landscape of Imidazo 1,2 a Pyridines
Role as Privileged Scaffolds in Medicinal Chemistry and Drug Discovery
The designation of imidazo[1,2-a]pyridines as a "privileged scaffold" in medicinal chemistry is well-earned. researchgate.netnih.govnih.govbenthamdirect.comrsc.org This recognition stems from its recurring presence in a multitude of biologically active compounds and clinically successful drugs. researchgate.netnih.govnih.govnih.gov The scaffold's ability to interact with a diverse range of biological targets underpins its broad therapeutic potential.
The versatility of the imidazo[1,2-a]pyridine (B132010) framework allows for the development of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govnih.govresearchgate.net This wide therapeutic spectrum is exemplified by marketed drugs such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Saripidem (a treatment for insomnia). researchgate.net
The development of novel synthetic methodologies has further expanded the chemical space accessible for imidazo[1,2-a]pyridine derivatives. Techniques like the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction have facilitated the efficient synthesis of diverse libraries of these compounds for biological screening. rsc.org Recent research has focused on the site-selective functionalization of the imidazo[1,2-a]pyridine ring system, enabling the precise placement of various substituents to optimize pharmacological activity. rsc.org For instance, structure-activity relationship (SAR) studies have been instrumental in guiding the design of potent and selective inhibitors of various enzymes and receptors. researchgate.netrsc.org
The following table provides a summary of notable imidazo[1,2-a]pyridine-based drugs and their primary therapeutic applications:
| Drug Name | Therapeutic Application |
| Zolpidem | Sedative, treatment of insomnia researchgate.netresearchgate.net |
| Alpidem | Anxiolytic agent researchgate.netacs.org |
| Saripidem | Treatment of insomnia acs.org |
| Olprinone | Cardiotonic agent researchgate.netnih.gov |
| Zolimidine | Gastroprotective agent researchgate.netacs.org |
| Miroprofen | Analgesic acs.org |
| Minodronic acid | Antiosteoporosis drug acs.org |
| Necopidem | Sedative and anxiolytic nih.gov |
| Telacebec (Q203) | Antituberculosis agent rsc.org |
Applications in Material Science (e.g., optoelectronic properties, probes, chemosensors)
Beyond its established role in medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is gaining significant traction in the field of material science. rsc.orgresearchgate.netsemanticscholar.org This is largely due to its intriguing photophysical properties, which include high fluorescence quantum yields, large Stokes shifts, and good photostability. researchgate.net These characteristics make imidazo[1,2-a]pyridine derivatives promising candidates for a variety of applications, including the development of organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. researchgate.netrsc.org
Researchers have successfully designed and synthesized imidazo[1,2-a]pyridine-based fluorescent probes for the selective detection of metal ions such as Fe³⁺ and Hg²⁺. rsc.org These probes often exhibit a "turn-on" or "turn-off" fluorescent response upon binding with the target analyte, enabling sensitive and selective detection. rsc.org The ability to functionalize the imidazo[1,2-a]pyridine core allows for the tuning of its emission characteristics, leading to the development of fluorophores that emit across the visible spectrum. acs.org
Furthermore, the unique electronic properties of these compounds have been harnessed in the creation of materials for optoelectronic devices. The inherent bipolar nature of some derivatives makes them suitable for use in various electronic components. rsc.org The development of imidazo[1,2-a]pyridine-based materials also extends to applications in anti-counterfeiting technologies and as fluorescent sensors for detecting volatile organic compounds. rsc.org
Emerging Trends and Future Directions in 2,5 Dimethylimidazo 1,2 a Pyridine Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyridines has been a subject of extensive research, with a continuous drive towards more efficient, cost-effective, and environmentally benign methods. semanticscholar.org Traditional synthetic routes are being challenged by innovative approaches that offer higher yields, greater substrate scope, and milder reaction conditions.
Recent advancements have seen the rise of one-pot, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows for the assembly of complex imidazo[1,2-a]pyridine (B132010) derivatives from simple starting materials in a single step. mdpi.comresearchgate.netmdpi.com These methods are not only atom-economical but also align with the principles of green chemistry by reducing waste and energy consumption. researchgate.net For instance, the use of sustainable solvents like eucalyptol (B1671775) and water-mediated reactions are gaining traction. acs.orgresearchgate.net
Furthermore, metal-free catalytic systems are being explored to circumvent the environmental and economic drawbacks associated with heavy metal catalysts. acs.orgorganic-chemistry.org Iodine-catalyzed oxidative amination and photocatalyzed C-H nitrosylation are examples of such novel, metal-free approaches that provide access to a diverse range of functionalized imidazo[1,2-a]pyridines. organic-chemistry.orgresearchgate.net The use of ultrasound and microwave irradiation to accelerate reaction times and improve yields represents another significant trend in the sustainable synthesis of these compounds. mdpi.comorganic-chemistry.org
A notable development is the use of N,N-dimethylformamide (DMF) not only as a solvent but also as a formylating reagent in a one-step process to construct derivatives like 2-(2-naphthyl)imidazo[1,2-a]pyridine-3-aldehyde, highlighting the innovative strategies being employed to streamline synthetic pathways. google.com
Table 1: Novel Synthetic Methodologies for Imidazo[1,2-a]pyridines
| Methodology | Key Features | Catalyst/Conditions | Advantages |
| Groebke–Blackburn–Bienaymé (GBB) Reaction | One-pot, three-component synthesis. mdpi.comresearchgate.netmdpi.com | Acid catalysis (e.g., TFA), sustainable solvents (eucalyptol). researchgate.net | High efficiency, atom economy, access to diverse derivatives. mdpi.comresearchgate.net |
| Metal-Free Catalysis | Avoids heavy metal contamination. acs.orgorganic-chemistry.org | Iodine, flavin, KI/tert-butyl hydroperoxide. organic-chemistry.orgresearchgate.net | Environmentally friendly, mild conditions, broad functional group tolerance. acs.orgorganic-chemistry.org |
| Photocatalysis | Utilizes visible light as an energy source. organic-chemistry.org | Photocatalyst-, oxidant-, and additive-free conditions. organic-chemistry.org | Mild and safe conditions, high regioselectivity. organic-chemistry.org |
| Ultrasound/Microwave-Assisted Synthesis | Accelerates reaction rates. mdpi.comorganic-chemistry.org | Water as a green solvent. organic-chemistry.org | Reduced reaction times, improved yields. mdpi.comorganic-chemistry.org |
| Innovative Reagent/Solvent Use | DMF as both solvent and formylating agent. google.com | Oxygen atmosphere. google.com | Novel synthetic route, meets green chemistry principles. google.com |
Exploration of Undiscovered Biological Activities and Therapeutic Areas
The imidazo[1,2-a]pyridine scaffold is a wellspring of diverse biological activities, with established roles as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.govchemrxiv.org However, the quest to uncover new therapeutic applications for derivatives of 2,5-dimethylimidazo[1,2-a]pyridine is an ongoing and fruitful area of research.
Recent studies have expanded the known biological profile of this class of compounds. For instance, derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with some compounds exhibiting low nanomolar potency. nih.gov This highlights their potential in addressing the urgent global health challenge of tuberculosis. nih.gov
In the realm of oncology, research has moved beyond general cytotoxic effects to target specific molecular pathways. Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of key enzymes and proteins involved in cancer progression, such as Nek2, c-Met, VEGFR2, and CDK9. nih.govnih.govrsc.orgnih.gov The discovery of compounds that can induce cell cycle arrest and apoptosis in cancer cells underscores their therapeutic promise. nih.gov Furthermore, some derivatives have been shown to induce cell senescence in chronic myeloid leukemia cells, presenting a novel mechanism of action for cancer therapy. nih.gov
The anti-inflammatory properties of these compounds are also being explored in greater depth. One study demonstrated that a novel imidazo[1,2-a]pyridine derivative, both alone and in combination with curcumin, exerts anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov This dual anti-cancer and anti-inflammatory activity is a particularly promising avenue for future drug development.
The potential applications of imidazo[1,2-a]pyridines extend to other therapeutic areas as well, including their use as antidiabetic agents and their role in the development of probes for bioimaging due to their favorable optoelectronic properties. mdpi.com
Table 2: Emerging Biological Activities and Therapeutic Targets of Imidazo[1,2-a]pyridine Derivatives
| Biological Activity | Therapeutic Area | Specific Target/Mechanism |
| Antitubercular | Infectious Disease | Inhibition of Mycobacterium tuberculosis, including MDR and XDR strains. nih.gov |
| Anticancer | Oncology | Inhibition of Nek2, c-Met, VEGFR2, CDK9; induction of apoptosis and cell senescence. nih.govnih.govrsc.orgnih.gov |
| Anti-inflammatory | Inflammation/Oncology | Modulation of STAT3/NF-κB/iNOS/COX-2 pathway. nih.gov |
| Antiviral | Infectious Disease | Potential inhibition of SARS-CoV-2 cell entry by targeting hACE2 and spike protein. nih.gov |
| Antiproliferative | Oncology | Activity against melanoma cells. nih.gov |
| Antileukemic | Oncology | Induction of oxidative stress and cell senescence in leukemia cells. nih.gov |
Advanced Computational Approaches for Structure-Based Drug Design and Optimization
The integration of computational chemistry has become an indispensable tool in modern drug discovery, and the development of this compound-based therapeutics is no exception. Structure-based drug design and molecular modeling are being increasingly employed to understand the molecular interactions between these compounds and their biological targets, thereby guiding the synthesis of more potent and selective inhibitors. researchgate.netnih.govnih.gov
Molecular docking studies have been instrumental in predicting the binding modes of imidazo[1,2-a]pyridine derivatives to various protein targets. nih.govnih.govrsc.org For example, docking simulations have elucidated the binding interactions of these compounds with the colchicine (B1669291) binding site of tubulin and the NF-κB p50 subunit, providing a rational basis for their observed biological activities. nih.govrsc.org These computational insights allow for the strategic design of new analogs with improved binding affinities and selectivity.
In addition to predicting binding, computational methods are also used to evaluate the drug-like properties of newly synthesized compounds. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. nih.govnih.gov
Quantum chemical calculations, such as Density Functional Theory (DFT), are also being utilized to analyze the electronic properties of these molecules, including their Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP). nih.govresearchgate.net This information provides a deeper understanding of their reactivity and potential for intermolecular interactions, further aiding in the design of optimized drug candidates. nih.govresearchgate.net
Integration of Multidisciplinary Research for Translational Impact
The journey of a chemical compound from the laboratory to the clinic is a complex process that necessitates a collaborative, multidisciplinary approach. The future development of this compound as a therapeutic agent will increasingly rely on the seamless integration of expertise from various scientific fields.
This integrated approach involves a continuous feedback loop between synthetic chemists, medicinal chemists, biologists, and computational scientists. Synthetic chemists develop novel and efficient routes to produce diverse libraries of imidazo[1,2-a]pyridine derivatives. semanticscholar.org These compounds are then screened by biologists to identify their biological activities and mechanisms of action. nih.govchemrxiv.org Promising hits are further investigated using computational tools to understand their structure-activity relationships (SAR) and to guide the design of the next generation of compounds. nih.gov
This collaborative effort is crucial for translating basic research findings into tangible clinical applications. For instance, the identification of a potent antitubercular imidazo[1,2-a]pyridine derivative in a high-throughput screen can trigger a focused medicinal chemistry campaign, supported by computational modeling, to optimize its efficacy, selectivity, and pharmacokinetic properties. nih.gov Similarly, the discovery of a compound with a novel anticancer mechanism can lead to in-depth biological studies to validate the target and to explore its potential in combination therapies. nih.govnih.gov
Ultimately, the successful translation of imidazo[1,2-a]pyridine research will depend on the ability of researchers from different disciplines to work together to address the multifaceted challenges of drug discovery and development. This includes not only the scientific hurdles but also the regulatory and clinical aspects of bringing a new drug to market.
Q & A
Q. What are the most efficient synthetic routes for 2,5-dimethylimidazo[1,2-a]pyridine, and how are intermediates characterized?
The synthesis of this compound derivatives often employs pseudo three-component reactions involving dialdehydes (e.g., glutaraldehyde) and active methylene compounds (e.g., 2-(1H-benzo[d]imidazol-2-yl)acetonitrile). These reactions proceed in one-pot conditions with purification via column chromatography. Intermediates are characterized using NMR, FT-IR, and HRMS to confirm regiochemistry and substituent placement . For solid-phase synthesis, polymer-bound intermediates are halogenated at specific positions (e.g., 3-position) to introduce functional groups .
Q. How do researchers validate the structural integrity of synthesized this compound derivatives?
Structural validation relies on single-crystal X-ray diffraction to analyze π-stacking interactions and hydrogen bonding patterns, which are critical for understanding molecular packing. For example, substituents at the 2- and 3-positions influence intermolecular C–H⋯N and π–π interactions, as demonstrated in polymorphic studies of related imidazo[1,2-a]pyridines . DFT calculations complement experimental data by modeling electronic transitions and intramolecular charge transfer effects .
Q. What preliminary assays are used to assess the biological activity of this compound derivatives?
Initial screening focuses on in vitro anti-inflammatory and antifibrotic assays , using cell models (e.g., macrophages or fibroblasts) to measure cytokine inhibition (e.g., TNF-α, IL-6). Derivatives with promising activity undergo in vivo testing in murine models of inflammatory diseases to evaluate pharmacokinetics and toxicity .
Advanced Research Questions
Q. How can conflicting data on synthetic yields of this compound derivatives be resolved?
Yield discrepancies often arise from reaction condition variations (e.g., solvent polarity, catalyst loading). A systematic approach involves:
Q. What strategies are employed to enhance the fluorescence properties of this compound for imaging applications?
Fluorescence tuning requires substituent engineering at electron-rich positions (e.g., 6-cyano groups) to induce excited-state intramolecular proton transfer (ESIPT). Polymorph-dependent luminescence (yellow to red emission) is achieved by controlling crystallization conditions, as shown in X-ray diffraction studies of cyano-substituted analogs .
Q. How do computational models aid in predicting the pharmacological activity of this compound derivatives?
Molecular docking and QSAR studies correlate substituent effects with target binding (e.g., PDE3 inhibition for cardiovascular applications). For example, trifluoromethyl groups at the 5-position enhance hydrophobic interactions with enzyme active sites, as validated by in vitro IC50 assays .
Q. What advanced techniques resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values or selectivity profiles are addressed via:
- Metabolite profiling (LC-MS) to identify degradation products.
- Crystallographic analysis of ligand-target complexes to confirm binding modes.
- Cross-study validation using standardized assay protocols (e.g., fixed ATP concentrations in kinase inhibition assays) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
